molecular formula C8H7FO B1329501 2-Fluoroacetophenone CAS No. 450-95-3

2-Fluoroacetophenone

Cat. No. B1329501
CAS RN: 450-95-3
M. Wt: 138.14 g/mol
InChI Key: YOMBUJAFGMOIGS-UHFFFAOYSA-N
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Description

2-Fluoroacetophenone is an organic compound with the molecular formula C8H7FO. It belongs to the class of aromatic ketones and is widely used in various fields of research and industry . It is a yellowish liquid that is insoluble in water but soluble in most organic solvents such as ethanol and ether .


Synthesis Analysis

2-Fluoroacetophenone can be synthesized by various methods including Friedel-Crafts acylation of acetophenone with a fluorine-containing acid chloride . Another method involves the electrophilic fluorination of appropriate phenacyl Meldrum’s acid substrates using Selectfluor . The reaction with water, ethanol, Grignard, and alkynyllithium reagents gives rise to the corresponding fluoro-acetophenone .


Molecular Structure Analysis

The molecular structure of 2-Fluoroacetophenone consists of a benzene ring attached to a carbonyl group (C=O) and a fluorine atom. The molecular weight is 138.14 g/mol . The InChI key is QMATYTFXDIWACW-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reaction performance of 2-Fluoroacetophenone is similar to that of benzene, which can undergo substitution, addition, condensation, oxidation, reduction, and other reactions . It has been used as a starting reagent in the synthesis of ascididemin .


Physical And Chemical Properties Analysis

2-Fluoroacetophenone is a yellowish liquid with a melting point of -11°C and boiling point of 194°C . It has a density of 1.218 g/cm³ and a refractive index of 1.52 . It is soluble in organic solvents but insoluble in water .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Organic Chemistry, specifically in the synthesis of natural products .

Summary of the Application

2-Fluoroacetophenone is used as a starting reagent in the synthesis of ascididemin , a natural product with potential anticancer properties.

Methods of Application or Experimental Procedures

The synthesis of ascididemin from 2-Fluoroacetophenone involves an anionic cascade ring closure as the key step . The exact procedures and technical details would be found in the original research paper .

Results or Outcomes

This new approach to the synthesis of ascididemin resulted in a 45% overall yield in just 6 steps starting from 2-Fluoroacetophenone . This method was also extended to the synthesis of a new isomer of ascididemin .

Synthesis of 1-(2-piperidin-1-yl-phenyl)-ethanone

Specific Scientific Field

This application is also in the field of Organic Chemistry, particularly in the synthesis of organic compounds .

Summary of the Application

2-Fluoroacetophenone is used to produce 1-(2-piperidin-1-yl-phenyl)-ethanone by reaction with piperidine .

Methods of Application or Experimental Procedures

Results or Outcomes

α-Bromination Reaction in Experimental Teaching

Specific Scientific Field

This application is in the field of Organic Chemistry, specifically in the teaching of α-bromination reactions .

Summary of the Application

2-Fluoroacetophenone is used in an innovative experiment conducted by junior undergraduates to explore the α-bromination reaction of carbonyl compounds . This experiment is part of an effort to incorporate important research results into undergraduate experimental teaching .

Methods of Application or Experimental Procedures

The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored .

Results or Outcomes

The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 . All the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .

Catalyst-free α-Bromination by Two-phase Electrolysis

Specific Scientific Field

This application is also in the field of Organic Chemistry, particularly in the development of catalyst-free methods for α-bromination .

Summary of the Application

2-Fluoroacetophenone is used in a catalyst-free method for the α-bromination of acetophenones using NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature .

Methods of Application or Experimental Procedures

The exact procedures and technical details for this method are not specified in the source . For detailed procedures, one would need to refer to the original research paper .

Results or Outcomes

This approach results in an excellent yield of α-bromo acetophenones with high selectivity . Various optimization studies are carried out to achieve good yield with high current efficiency .

Enantioselective Reduction

Specific Scientific Field

This application is in the field of Organic Chemistry, specifically in the enantioselective reduction of ketones .

Summary of the Application

2-Fluoroacetophenone is used in the enantioselective reduction to obtain the corresponding (S)-aryl ethanols with good yield and almost absolute enantioselectivity . This process is significant as it introduces chirality into the target molecule and represents a valuable approach for the synthesis of optically active alcohols .

Methods of Application or Experimental Procedures

Results or Outcomes

Bioprocessing

Specific Scientific Field

This application is in the field of Biotechnology, specifically in bioprocessing .

Methods of Application or Experimental Procedures

Results or Outcomes

Safety And Hazards

2-Fluoroacetophenone is considered hazardous. It is combustible and harmful if swallowed. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

2-fluoro-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMBUJAFGMOIGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196360
Record name Acetophenone, 2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoroacetophenone

CAS RN

450-95-3
Record name 2-Fluoro-1-phenylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=450-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetophenone, 2-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000450953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetophenone, 2-fluoro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-1-phenylethan-1-one
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods I

Procedure details

A mixture of 2-bromoacetophenone (Aldrich Chemical Company) (5.42 g, 27.3 mmol), KF (6.32 g, 0.11 mol) and 18-crown-6 (3.61 g, 13.7 mmol) in CH3CN (150 mL) was heated at 90° C. for 16 h under a N2 atmosphere. Heating was discontinued and the mixture was allowed to cool to room temperature. The mixture was diluted with H2O (300 mL) and EtOAc (400 mL) and transferred to a separatory funnel. The organic solution was separated, washed with H2O (2×300 mL), saturated NaCl (300 mL), dried (MgSO4), filtered and concentrated under reduced pressure. The resulting crude ketone (3.02 g) was used without further purification (see Gregory et al. J. Med. Chem. 1990, 33 (9), 2569).
Quantity
5.42 g
Type
reactant
Reaction Step One
Name
Quantity
6.32 g
Type
reactant
Reaction Step One
Quantity
3.61 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of potassium fluoride (3.091 g) and 18-crown-6-ether (0.341 g) in acetonitrile (25 mL) was stirred at 55° C. for 1 hour. α-Bromoacetophenone (5.12 g) was added to the reaction mixture, followed by stirring for 20 hours. Subsequently, diethyl ether was added to the reaction mixture, and then the insoluble matter that was formed was removed by filtration. Water was added for partitioning the filtrate. The organic layer was sequentially washed with water and saturated brine. Subsequently, the organic layer was dried over sodium sulfate anhydrate, followed by filtration. The solvent was evaporated under reduced pressure, to thereby give the residue.
Quantity
3.091 g
Type
reactant
Reaction Step One
Quantity
0.341 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5.12 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of (E)-3-[2-(Tributylstannyl)ethenyl]-4-(4-fluoro-2-methylphenyl)-2-(1-methylethyl)-6-phenylpyridine (7.18 gm, 24.7 mmol), acetylene 1 (4.500 gm, 13.7 mmol) and AIBN (0.084 gm, 5.1 mmol) were heated at 140° C. for 1.5 hours. The solution was cooled to room temperature and diluted with ether (30 ml). Iodine (7.16 gm, 27.1 mmol) was added and an unexpectedly strong exothermic reaction occurred and approximately half the solution foamed out of the flask. The flask was recapped and allowed to stir 16 hours. The solution was then quenched with 10% Na2S2O3 in saturated NaHCO3. The solution was diluted with ether, washed with 10% Na2S2O3 in saturated NaHCO3 (twice) and brine, then dried over Na2SO4, filtered and concentrated to a yellow oil. The oil was purified by flash chromatography on Merck silica gel in 1% EtOAc in hexane. The desired fractions were combined and concentrated to afford a white solid, which was recrystallized from hexane to give product A as hard, off-white crystals (2.830 gm, 45%).
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.084 g
Type
reactant
Reaction Step One
Quantity
7.16 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A mixture of 2-bromoacetophenone (20.00 gm, 100 mmol) and KF (8.82 gm, 152 mmol) in dry DMF (35 ml) was heated at 100° C. for 1 hour. Additional KF (2.26 gm) was added and heating of the mixture continued for 4 more hours. The dark-red solution was cooled, poured into Et2O and washed with H2O (twice) and brine. The ethereal solution was dried (Na2SO4), filtered, and stripped to yield a dark red oil. The oil was distilled to collect a fraction boiling between 62°-64° C. at 1 mm Hg which was 91 molar percent the title compound and 9 molar percent acetophenone (6.00 gm). Flash chromatography (Merck SiO2, 10% EtOAc in hexane) afforded the pure title compound (5.50 gm, 45%) as a liquid that solidifies near room temperature.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
8.82 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
2.26 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
45%

Synthesis routes and methods V

Procedure details

A mixture of 4-fluorobenzaldehyde (4.768 gm, 38.4 mmol), ethyl 3-cyclopropyl-3-oxopropionate from Example 88, part A (6.000 gm, 38.4 mmol), piperidine (380 μl), and HOAc (75 μl) was refluxed in benzene (40 ml) with removal of water (Dean-Stark trap) for 16 hours. The cooled mixture was diluted with Et2O and washed successively with 5% HCl, saturated NaHCO3, H2O, and brine, then dried (Na2SO4), filtered, and stripped to yield an oil. Distillation of the oil (bp 127°-135° C. at 0.2 mm Hg) afforded compound A (8.299 gm, 82%) as a pale yellow liquid.
Quantity
4.768 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
380 μL
Type
reactant
Reaction Step One
Name
Quantity
75 μL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoroacetophenone
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
2-Fluoroacetophenone

Citations

For This Compound
425
Citations
C Otake, T Namba, H Tabata, K Makino… - The Journal of …, 2021 - ACS Publications
… In the 1 H and 13 C NMR spectra of 2′-fluoroacetophenone (1d), H α –F and C α –F TS-couplings were determined for the solutions in various solvents (Table 2). It is obvious from the …
Number of citations: 5 pubs.acs.org
RJ Abraham - Journal of the Chemical Society, Perkin Transactions …, 1997 - pubs.rsc.org
… to investigate conformational isomerism in 2-fluorobenzaldehyde 1, 2-fluoroacetophenone 2, methyl 2fluorobenzoate 3 and the corresponding 2-trifluoromethyl compounds 4, 5 and 6. …
Number of citations: 17 pubs.rsc.org
T Schaefer, GH Penner, TA Wildman… - Canadian journal of …, 1985 - cdnsciencepub.com
… The conformational preference of the acetyl group in 2-fluoroacetophenone, 2, has been discussed extensively (1 -7). For the parent compound, 1, an adequate discussion has been …
Number of citations: 10 cdnsciencepub.com
C Abe, T Sugawara, T Machida, T Higashi… - Journal of Molecular …, 2012 - Elsevier
… candidum NBRC 4597 reduces acetophenone (1) and 2′-fluoroacetophenone (3) to yield (S)-2 and (R)-4 in the same enantiofacial selectivity. The enantiofacial preference changes, …
Number of citations: 5 www.sciencedirect.com
T Schaefer, J Peeling… - Organic magnetic …, 1984 - Wiley Online Library
… to H-4 is observed in either 1 or the 2-fluoroacetophenone. Such a coupling might well be … The 170 NMR studies3 imply the same small angle of twist, 0, for 2-fluoroacetophenone and 1. …
Number of citations: 13 onlinelibrary.wiley.com
PV Ramachandran, AV Teodorovic, B Gong… - Tetrahedron …, 1994 - Elsevier
… in 87% ee.ob However, 2-fluoroacetophenone (3e) is reduced faster, … Preparation of the 2-fluoroacetophenone, 2,2-… 2-Fluoroacetophenone, 3~. This ketone was prepared according to …
Number of citations: 62 www.sciencedirect.com
CE Garrett, K Prasad, O Repič, TJ Blacklock - Tetrahedron: Asymmetry, 2002 - Elsevier
We have developed a practical, non-enzymatic, catalytic process for the enantioselective reduction of 2′-fluoroacetophenone. A number of catalysts were screened for the …
Number of citations: 45 www.sciencedirect.com
H Gröger, C Rollmann, F Chamouleau… - Advanced Synthesis …, 2007 - Wiley Online Library
… Also 2fluoroacetophenone, 1c, is accepted as a substrate. However, the resulting activity was somewhat lower with 67%, thus indicating a negative impact of the osubstituent on the …
Number of citations: 52 onlinelibrary.wiley.com
S Tummanapalli, SK Punna, KC Gulipalli… - The Journal of …, 2023 - ACS Publications
… In conclusion, we developed a facile one-pot transformation of 2-fluoroacetophenone … to start from a different raw material (2-fluoroacetophenone) while still keeping the regioselective …
Number of citations: 3 pubs.acs.org
TA Wildman - 1982 - mspace.lib.umanitoba.ca
… 6-dibrorno-2-fluoroanisole and of 4r^Ca'H6 ín 2-fluoroacetophenone are posÍtíve aecording … of the nethyl protons, of the fluorine, and of the nethyl carbon of 2-fluoroacetophenone. 19 …
Number of citations: 5 mspace.lib.umanitoba.ca

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